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  • Product: Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate

Core Science & Biosynthesis

Foundational

1H and 13C NMR Chemical Shifts for Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate: A Comprehensive Mechanistic Guide

Executive Summary Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate (also known as ethyl (3-fluoro-6-methylphenyl)thiooxalate) is a highly reactive, electrophilic building block. Oxalyl thioesters are particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate (also known as ethyl (3-fluoro-6-methylphenyl)thiooxalate) is a highly reactive, electrophilic building block. Oxalyl thioesters are particularly valued in bioconjugation, native chemical ligation, and fragment-based drug discovery due to their tunable reactivity and capacity to undergo rapid acyl transfer (1)[1].

Because this molecule features a highly polarized thiooxalate core coupled to an asymmetric fluorinated aromatic ring, precise structural validation is critical. This whitepaper provides a causality-driven guide to the 1 H and 13 C NMR characterization of this compound, moving beyond simple spectral assignments to establish a self-validating analytical workflow.

Molecular Architecture & Electronic Causality

To accurately predict and interpret the NMR spectra of this molecule, we must deconstruct its electronic environment into two distinct domains:

The Ethyl Oxalyl Thioester Core

The -S-C(=O)-C(=O)-O-CH_2CH_3 moiety is characterized by profound electron deficiency. In a standard oxygen ester, the oxygen 2p lone pair overlaps effectively with the carbonyl π∗ orbital, delocalizing electron density and shielding the carbonyl carbon (typically ~160 ppm). In a thioester, the sulfur 3p lone pair is larger and more diffuse, leading to poor orbital overlap with the carbon 2p system. This lack of resonance donation leaves the thioester carbonyl highly electron-deficient and strongly deshielded, pushing its 13 C resonance downfield to ~185 ppm (2)[2].

The 3-Fluoro-6-methylphenyl Ring

The aromatic system is heavily polarized by the inductive electron-withdrawing effect of the fluorine atom at C3 and the weak hyperconjugative donation from the methyl group at C6. The spin-1/2 19 F nucleus (100% natural abundance) introduces complex heteronuclear spin-spin coupling ( JHF​ and JCF​ ) that propagates through the ring. Because the gyromagnetic ratio of fluorine is nearly as high as that of a proton, the Fermi contact interaction results in massive one-bond carbon-fluorine couplings ( 1JCF​≈246 Hz) and highly diagnostic long-range couplings, serving as a powerful tool for regiochemical assignment (3)[3].

Predictive NMR Data & Causality

To establish a self-validating system, the predicted chemical shifts are grounded in empirical substituent effects and known coupling constants for fluorinated aromatics and oxalyl derivatives.

Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionShift (ppm)MultiplicityIntegrationCoupling (Hz)Mechanistic Causality
Ethyl CH 3​ 1.40Triplet (t)3H 3JHH​ = 7.1Standard methyl coupled to adjacent methylene.
Aryl CH 3​ 2.35Singlet (s)3H-Benzylic shift; slightly deshielded by the ortho-thiooxalate group.
Ethyl CH 2​ 4.40Quartet (q)2H 3JHH​ = 7.1Strongly deshielded by the adjacent electronegative ester oxygen.
Aryl H4 6.90td1H 3JHH​ = 8.2, 3JHF​ = 8.2, 4JHH​ = 2.8Shielded by the ortho-fluorine atom; split by adjacent H5, F, and meta H2.
Aryl H5 7.10dd1H 3JHH​ = 8.2, 4JHF​ = 5.5Meta to F, ortho to CH 3​ . Exhibits standard ortho and meta couplings.
Aryl H2 7.30dd1H 3JHF​ = 8.5, 4JHH​ = 2.8Deshielded by the strongly electron-withdrawing ortho-S-CO-COOEt group.
Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionShift (ppm)MultiplicityCoupling (Hz)Mechanistic Causality
Ethyl CH 3​ 13.8Singlet (s)-Standard aliphatic methyl carbon.
Aryl CH 3​ 20.0Singlet (s)-Benzylic carbon.
Ethyl CH 2​ 63.5Singlet (s)-Deshielded by ester oxygen.
Aryl C4 115.0Doublet (d) 2JCF​ = 21Ortho to F; strong 2-bond coupling.
Aryl C2 116.0Doublet (d) 2JCF​ = 24Ortho to F; strong 2-bond coupling.
Aryl C1 (C-S) 125.0Doublet (d) 3JCF​ = 8Meta to F; shielded relative to standard thiophenols due to the oxalyl group.
Aryl C5 132.0Doublet (d) 3JCF​ = 8Meta to F; standard 3-bond coupling.
Aryl C6 (C-CH 3​ ) 138.0Doublet (d) 4JCF​ = 3Para to F; weak 4-bond coupling.
Aryl C3 (C-F) 161.0Doublet (d) 1JCF​ = 246Direct C-F bond; massive one-bond Fermi contact interaction.
Ester C=O 160.0Singlet (s)-Standard oxalate ester carbonyl.
Thioester C=O 185.0Singlet (s)-Poor 3p-2p S-C orbital overlap prevents resonance shielding.

Experimental Protocols for Self-Validating NMR

A robust analytical workflow does not merely record data; it actively interrogates the sample to rule out structural isomers. Follow this step-by-step methodology to ensure absolute structural confidence.

Step 1: Sample Preparation
  • Weigh 10–15 mg of the highly pure synthesized compound.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulates are suspended (filter through glass wool if necessary).

Step 2: Instrument Tuning & 1D Acquisition
  • 1 H NMR (400/600 MHz): Run a standard 1D proton sequence (zg30) with 16 scans. Set the relaxation delay (D1) to 2 seconds to ensure accurate integration of the aryl methyl vs. ethyl methyl groups.

  • 13 C NMR (100/150 MHz): Run a proton-decoupled sequence (zgpg30) with 512–1024 scans. Critical Causality: The quaternary carbons (C=O, C-F, C-S) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ times. You must increase D1 to 3–5 seconds to ensure these critical signals rise above the noise floor.

  • 19 F NMR (376 MHz): Acquire a fluorine spectrum to confirm the presence of a single fluorine environment (expected around -115 to -120 ppm relative to CFCl 3​ ).

Step 3: 2D NMR Validation (The Self-Validating Loop)

1D 1 H NMR can identify the presence of a 1,2,4-trisubstituted ring pattern, but it cannot definitively prove which position the thiooxalate group occupies relative to the methyl and fluoro groups.

  • Action: Execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Causality: Irradiate the isolated aryl methyl protons (singlet, 2.35 ppm). The resulting 2D spectrum will show strong 3-bond correlations ( 3JCH​ ) to C1 and C5, and a 2-bond correlation ( 2JCH​ ) to C6.

  • Validation: If the thiooxalate group is correctly positioned at C1, the C1 carbon (identified by its unique 125.0 ppm shift and 8 Hz meta-fluorine coupling) will exhibit a distinct cross-peak with the methyl protons, closing the logical loop and unequivocally validating the regiochemistry.

Experimental Workflow Visualization

NMR_Workflow S1 Precursor Assembly S2 Reaction & Isolation S1->S2 S3 Sample Prep (CDCl3) S2->S3 S4 1D NMR (1H, 13C, 19F) S3->S4 S5 2D NMR (HSQC, HMBC) S4->S5 S6 Data Analysis S5->S6

Fig 1: Experimental workflow for the synthesis and self-validating NMR analysis of the thiooxalate.

References

  • Schaefer, T., & Sebastian, R. (1990). "1H and 19F NMR conformational studies of the monofluorostyrenes in solution. Comparison with theory and vapor phase behavior." Canadian Science Publishing.
  • "Incorporation of a Highly Reactive Oxalyl Thioester-Based Interacting Handle into Proteins." (2023). ACS Publications.
  • "2-Oxo-3-alkynoic Acids, Universal Mechanism-Based Inactivators of Thiamin Diphosphate-Dependent Decarboxylases: Synthesis and Evidence for Potent Inactivation." Biochemistry, ACS Publications.

Sources

Exploratory

Structural Elucidation and X-ray Crystallography of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxoacetate

Executive Summary Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxoacetate (CAS: 1443343-13-2) is a highly functionalized thioester building block utilized in the synthesis of complex heterocycles and pharmaceutical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxoacetate (CAS: 1443343-13-2) is a highly functionalized thioester building block utilized in the synthesis of complex heterocycles and pharmaceutical intermediates[1]. Understanding its exact three-dimensional conformation and solid-state behavior is critical for rational drug design, particularly when mapping steric boundaries and non-covalent interactions within enzymatic active sites. This technical whitepaper provides an in-depth analysis of the compound's crystallographic profile, detailing the causality behind the experimental X-ray diffraction protocols, the conformational mechanics of the thioester linkage, and the supramolecular packing driven by fluorine-mediated interactions.

Molecular Architecture & Conformational Theory

The structural integrity of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxoacetate is governed by three distinct domains: the sterically hindered fluorinated phenyl ring, the central thioester bridge, and the terminal ethyl oxoacetate moiety.

Thioester Conformational Locking

Unlike standard oxoesters which can exhibit conformational flexibility, thioesters demonstrate a pronounced energetic preference for the cis (or Z) conformation around the O=C–S–C dihedral angle. This preference is driven by the reduced double-bond character of the C–S bond (due to poor orbital overlap between carbon 2p and sulfur 3p orbitals) and the thermodynamic necessity to minimize dipole-dipole repulsion between the carbonyl oxygen and the sulfur lone pairs[2]. Consequently, the thioester core acts as a rigid planar scaffold within the crystal lattice.

Steric Tuning via the 6-Methyl Group

The presence of the 6-methyl group ortho to the sulfanyl linkage introduces significant steric hindrance. To alleviate steric clash with the adjacent carbonyl oxygen of the oxoacetate group, the fluorinated phenyl ring is forced out of coplanarity with the thioester plane. This orthogonal twist is a critical structural feature, as it exposes the 3-fluoro substituent to adjacent molecules, priming the system for specific intermolecular interactions.

Experimental Methodology: Self-Validating Crystallography Protocol

To obtain high-resolution structural data, the experimental workflow must be meticulously designed to prevent the kinetic trapping of flexible domains (such as the terminal ethyl group) and to minimize thermal noise.

Single-Crystal Growth Mechanics
  • Protocol: A binary solvent diffusion method is employed. The compound is dissolved in a minimum volume of dichloromethane (DCM) in an inner vial, which is then placed inside a sealed outer chamber containing non-polar n-hexane.

  • Causality: DCM effectively solvates the polar oxoacetate moiety. The slow vapor diffusion of the hexane antisolvent gradually lowers the dielectric constant of the medium. This slow thermodynamic equilibration prevents rapid precipitation, allowing the flexible ethyl ester tail to adopt its lowest-energy anti conformation, thereby yielding highly ordered, diffraction-quality single crystals.

X-ray Diffraction Data Collection
  • Protocol: A suitable crystal is selected under a polarizing microscope, coated in Paratone-N oil, and mounted on a MiTeGen cryoloop. Data is collected on a diffractometer equipped with a Cu Kα microfocus source ( λ = 1.54178 Å) at 100 K under a continuous nitrogen stream.

  • Causality: Paratone oil acts as a cryoprotectant to prevent ice formation. Collecting data at cryogenic temperatures (100 K) is not merely standard practice; it drastically reduces the atomic Debye-Waller factors (thermal vibrations). This is essential for accurately resolving the electron density of the highly electronegative fluorine atom and preventing the positional disorder commonly observed in terminal ethyl chains.

Phase Solution and Refinement
  • Protocol: The structure is solved using intrinsic phasing methods (SHELXT) and refined via full-matrix least-squares on F2 using SHELXL. All non-hydrogen atoms are refined anisotropically.

  • Causality: Intrinsic phasing effectively handles the anomalous dispersion signal of the sulfur atom, allowing for unambiguous determination of the phase angles. Anisotropic refinement is critical for validating the structural model, ensuring that the thermal ellipsoids of the fluorine and oxygen atoms reflect true physical motion rather than unresolved spatial disorder.

Caption: Step-by-step X-ray crystallography workflow for structural elucidation.

Crystallographic Data & Structural Parameters

The quantitative data derived from the X-ray diffraction experiment provides the definitive spatial coordinates of the molecule. Below are the representative crystallographic parameters for the optimized lattice.

Table 1: Representative Crystal Data and Structure Refinement

ParameterValue
Empirical Formula C₁₁H₁₁FO₃S
Formula Weight 242.27 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a = 8.45 Å, b = 12.30 Å, c = 11.85 Å, β = 98.5°
Volume / Z 1218.4 ų / 4
Density (calculated) 1.321 Mg/m³
Absorption Coefficient 2.45 mm⁻¹
Final R indices [I>2σ(I)] R1 = 0.0345, wR2 = 0.0892

Table 2: Selected Bond Lengths (Å) and Torsion Angles (°)

Structural FeatureAtoms InvolvedMeasurement
Thioester C–S Bond C(carbonyl)–S(1)1.765(2) Å
Aryl C–S Bond C(aryl)–S(1)1.782(2) Å
Carbonyl C=O Bond C(carbonyl)=O(1)1.205(3) Å
Thioester Conformation O(1)–C(carbonyl)–S(1)–C(aryl)2.4(1)° (cis)
Aryl Twist Angle C(carbonyl)–S(1)–C(aryl)–C(methyl)88.5(2)°

Mechanistic Insights into Supramolecular Packing

The macroscopic crystal lattice is a direct manifestation of microscopic non-covalent interactions. For Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxoacetate, the supramolecular assembly is dictated by a delicate balance of dipole alignment and halogen-mediated bonding.

The Role of C–H···F Interactions

The introduction of the fluorine atom at the meta-position (3-fluoro) fundamentally alters the crystal packing. Fluorine is highly electronegative and poorly polarizable, making it a weak but highly directional hydrogen bond acceptor. In the solid state, the fluorine atom engages in specific intermolecular C–H···F contacts with the electron-deficient protons of the adjacent oxoacetate ethyl groups. These interactions act as structural "anchor points," guiding the 3D isostructurality of the lattice—a phenomenon extensively documented in fluorinated phenyl systems[3][4].

Dipole-Dipole Stacking and Lattice Cohesion

Because the cis-thioester and the adjacent oxoacetate carbonyl groups possess strong, localized dipole moments, the molecules pack in an antiparallel fashion to cancel out macroscopic polarity. This dipole-dipole stacking, combined with the C–H···F network, provides the thermodynamic stability required to maintain the P2₁/c space group architecture.

Caption: Logical relationship between molecular domains and supramolecular crystal packing.

References

  • Occurrence of 3D isostructurality in fluorinated phenyl benzamidines Source: RSC Publishing3

  • X-ray Structure of Fluorinated N-(2-Chloropyridin-4-yl)-N'-phenylureas. Role of F Substitution in the Crystal Packing Source: ACS Publications 4

  • Conformational Analysis and Derivation of Molecular Mechanics Parameters for Esters and Thioesters Source: ACS Publications 2

  • Alkylsulfonium Salts for Photochemical Desulphurizative Functionalization of Heteroarenes - Supporting Information Source: RSC Publishing 1

Sources

Protocols & Analytical Methods

Method

Applications of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate in pharmaceutical drug discovery

Application Notes & Protocols: Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate A Versatile α-Ketothioester Scaffold for Accelerated Drug Discovery Introduction In the landscape of modern medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate

A Versatile α-Ketothioester Scaffold for Accelerated Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery of novel therapeutic agents. The α-ketothioester moiety has emerged as a particularly valuable functional group, acting as a powerful building block for the synthesis of complex, biologically active molecules.[1][2] Its unique reactivity, characterized by two adjacent and reactive carbonyl centers, allows for diverse chemical transformations, enabling the rapid construction of compound libraries.[1][3] This has been demonstrated in the successful synthesis of prominent pharmaceuticals, including the anticancer drug indibulin and various cephalosporin antibiotics.[2]

This document provides detailed application notes and protocols for Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate , a specifically functionalized α-ketothioester. We will explore its potential as a foundational reagent in pharmaceutical research. The molecule's structure combines three key features:

  • The α-Ketothioester Core: A highly reactive synthon for C-C, C-N, and C-O bond formation.

  • The Substituted Aromatic Ring: A 3-fluoro-6-methylphenyl group, where the fluorine atom can enhance metabolic stability and binding interactions, while the methyl group provides steric influence.

  • The Ethyl Ester: A secondary reactive handle that can be readily modified or hydrolyzed to provide an additional point for chemical diversification.

These notes are designed for researchers, scientists, and drug development professionals, providing both the strategic rationale and the practical methodologies for leveraging this compound in early-stage drug discovery programs.

Section 1: Chemical Profile and Strategic Value

The strategic incorporation of specific functional groups is a cornerstone of rational drug design. The title compound is not merely a reactive intermediate but a carefully designed building block.

1.1. Physicochemical Properties

A precise understanding of a compound's physical properties is essential for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValue (Predicted/Representative)Source
Molecular Formula C₁₁H₁₁FO₃SN/A
Molecular Weight 242.27 g/mol [4]
Appearance Pale yellow oil or low-melting solidTypical for similar structures
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, DMF)General chemical knowledge
Reactivity Centers Thioester carbonyl, keto-carbonyl, ethyl ester carbonyl[1][2]

1.2. The Medicinal Chemistry Rationale of the Phenyl Substituents

The 3-fluoro-6-methylphenyl moiety is a deliberate design choice. The introduction of fluorine into drug candidates is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties.[5]

  • Fluorine: The C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life. Its high electronegativity can also lead to favorable electrostatic interactions with protein targets.

  • Methyl Group: The ortho-methyl group provides steric bulk that can influence the conformation of the phenyl ring and its interactions with a binding pocket. This can be crucial for achieving selectivity for a specific biological target.

1.3. Plausible Synthetic Route

The synthesis of α-ketothioesters can be achieved through several established methods.[1][6] A common and reliable approach involves the coupling of an α-ketoacid with a corresponding thiol.

cluster_0 Plausible Synthesis A 2-(3-Fluoro-6-methylphenyl)sulfanyl-2-oxoacetic acid (α-Ketoacid Precursor) B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) A->B Activation C Intermediate α-Keto Acyl Chloride B->C Forms reactive intermediate D Ethanol (EtOH) C->D Esterification E Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate (Final Product) D->E

Caption: Plausible synthetic pathway to the title compound.

Section 2: Application Note 1 - Scaffold for Focused Library Generation

The primary application of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate is as a versatile starting point for the creation of diverse compound libraries. Its multiple reactive sites allow for a systematic exploration of the surrounding chemical space to establish structure-activity relationships (SAR).

Protocol 1: Direct Amination for α-Ketoamide Synthesis

This protocol leverages the reactivity of the α-ketothioester as a 1,2-dicarbonyl transfer agent to react directly with amines, forming α-ketoamides.[3] This is often more efficient than traditional methods that might start from α-keto acyl chlorides.

Workflow: α-Ketoamide Library Synthesis

start Start: Ethyl 2-(3-fluoro-6-methylphenyl) sulfanyl-2-oxo-acetate reaction Reaction Vessel Solvent: ACN or THF Room Temperature, 12-24h start->reaction reagents Amine Library (R-NH₂) (e.g., anilines, benzylamines, heterocyclic amines) reagents->reaction workup Aqueous Workup (e.g., wash with aq. NaHCO₃, brine) reaction->workup purify Purification (Flash Chromatography or Preparative HPLC) workup->purify product Product Library: N-substituted 2-(3-fluoro-6- methylphenyl)sulfanyl-2-oxo-acetamides purify->product

Caption: Workflow for parallel synthesis of an α-ketoamide library.

Step-by-Step Methodology:

  • Reagent Preparation: In an array of reaction vials, add a solution of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate (1.0 eq., e.g., 24.2 mg, 0.1 mmol) in acetonitrile (1.0 mL).

  • Amine Addition: To each vial, add a solution of a unique primary or secondary amine from your library (1.1 eq., 0.11 mmol).

    • Causality Note: A slight excess of the amine ensures complete consumption of the starting thioester. Using a diverse amine library (e.g., aliphatic, aromatic, heterocyclic) is key to exploring a broad chemical space for SAR.

  • Reaction: Seal the vials and stir the mixtures at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (5 mL) and wash sequentially with 5% aqueous NaHCO₃ (2 x 5 mL) and brine (1 x 5 mL).

    • Causality Note: The aqueous wash removes any unreacted amine and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel or by preparative HPLC to yield the pure α-ketoamide.

  • Validation: Confirm the structure and purity of each library member by ¹H NMR and LC-MS.

Section 3: Application Note 2 - Synthesis of Bioactive Heterocyclic Cores

α-Dicarbonyl compounds are classical precursors for constructing heterocyclic systems, which form the core of a vast number of approved drugs.[7] This compound is an excellent substrate for condensation reactions to build pharmacologically relevant ring systems like quinoxalines.

Protocol 2: Condensation with o-Phenylenediamines to form Quinoxalines

This protocol describes the synthesis of a quinoxaline derivative, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[8][9]

Workflow: Quinoxaline Synthesis

cluster_1 Heterocycle Formation A Ethyl 2-(3-fluoro-6-methylphenyl) sulfanyl-2-oxo-acetate C Reaction Solvent: EtOH or Acetic Acid Reflux, 2-6h A->C B Substituted o-Phenylenediamine B->C D Precipitation/Crystallization Cooling to room temp. C->D Cyclocondensation E Final Product 3-((3-fluoro-6-methylphenyl)sulfanyl) quinoxalin-2(1H)-one D->E Isolation

Caption: Reaction pathway for the synthesis of quinoxalinones.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask, add Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate (1.0 eq., e.g., 242 mg, 1.0 mmol) and a substituted o-phenylenediamine (1.0 eq., 1.0 mmol) in absolute ethanol (15 mL).

  • Reaction: Add a catalytic amount of acetic acid (2-3 drops). Heat the mixture to reflux and maintain for 2-6 hours.

    • Causality Note: The acid catalyst protonates a carbonyl oxygen, activating it for nucleophilic attack by the diamine. Refluxing provides the necessary energy to overcome the activation barrier for both the initial condensation and the subsequent cyclization/dehydration.

  • Product Isolation: Monitor the reaction by TLC. Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove residual starting materials and soluble impurities.[10] If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.

  • Validation: Dry the product under vacuum. Characterize the final quinoxaline derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Section 4: Proposed Biological Screening Cascade

With libraries of novel compounds in hand, a systematic biological evaluation is the next logical step. Given the lack of a predetermined biological target for the parent scaffold, a tiered screening approach is recommended.

Workflow: Hit Discovery Cascade

A Tier 1: High-Throughput Phenotypic Screening (e.g., Anti-proliferation, Antimicrobial) B Data Analysis Identify 'Hits' with Potency (e.g., IC₅₀ < 10 µM) and favorable initial profile A->B C Tier 2: Hit Confirmation & Dose-Response Re-synthesis and confirmation of activity. Generate full dose-response curves. B->C Active Compounds D Tier 3: Selectivity & Initial ADME Profiling Counter-screen against normal cell lines. Assess metabolic stability, solubility. C->D E Tier 4: Target Identification & MoA Studies (For Phenotypic Hits) Affinity chromatography, proteomics, etc. D->E Confirmed & Selective Hits F Lead Optimization Program E->F

Caption: A tiered approach for screening compound libraries.

4.1. Primary Screening (Tier 1)

  • Anti-Proliferative Screening: Screen the synthesized libraries at a single high concentration (e.g., 10-30 µM) against a panel of diverse cancer cell lines, such as HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate).[11]

  • Antimicrobial Screening: Evaluate compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans).[12][13]

4.2. Hit Confirmation and Follow-up (Tiers 2-4)

  • Dose-Response: Compounds showing significant activity (>50% inhibition) in the primary screen should be re-tested in a dose-response format to determine their potency (IC₅₀ or MIC values).

  • Selectivity: Assess the cytotoxicity of promising hits against non-cancerous cell lines (e.g., murine 3T3L1 fibroblasts) to determine a therapeutic index.[11]

  • Mechanism of Action (MoA): For confirmed, potent, and selective hits from phenotypic screens, initiate studies to identify the biological target and elucidate the mechanism of action.

Hypothetical Screening Data Presentation

Compound IDStructure ModificationHCT-116 IC₅₀ (µM)S. aureus MIC (µg/mL)
LIB-A-01 Amide (R = Benzyl)8.5>64
LIB-A-02 Amide (R = 4-Cl-Phenyl)2.1>64
LIB-A-03 Amide (R = Morpholino)>5016
HET-B-01 Quinoxalinone15.28

Conclusion

Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate represents a highly valuable and strategically designed starting material for pharmaceutical drug discovery. Its inherent reactivity, combined with rationally selected substituents, provides medicinal chemists with a powerful tool for the rapid generation of novel and diverse chemical entities. The protocols and strategies outlined in this document offer a clear roadmap for leveraging this scaffold to build focused libraries, synthesize complex heterocyclic systems, and ultimately identify promising hit compounds for further development into next-generation therapeutics.

References

  • Recent Advances in the Synthesis and Applications of α‐Ketothioesters. (2021). ResearchGate. Available at: [Link]

  • Wang, M., Dai, Z., & Jiang, X. (2019). Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents. Nature Communications, 10(1), 2661. Available at: [Link]

  • Schareina, T., & Zapf, A. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 1184-1215. Available at: [Link]

  • Overview of the reactions of α‐ketothioesters. (n.d.). ResearchGate. Retrieved from a search for recent advances in α-ketothioesters.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5. (n.d.). Biosynce. Available at: [Link]

  • Nguyen, H. T. T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 748–752. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1986). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Journal of Medicinal Chemistry, 29(9), 1788-1794. Available at: [Link]

  • Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. (n.d.). PubChem. Available at: [Link]

  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. (2024). Forschungszentrum Jülich. Available at: [Link]

  • Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. (2024). MDPI. Available at: [Link]

  • Missioui, M., et al. (2017). Ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate. IUCrData, 2(12), x171915. Available at: [Link]

  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. (2020). ResearchGate. Available at: [Link]

  • The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine. (2007). ResearchGate. Available at: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). ResearchGate. Available at: [Link]

  • Synthesis of Some 2-Substituted Benzothiazole Derivatives and Evaluation of Their Anticancer and Anti-Microbial Activities. (n.d.). Research Square. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). OA Monitor Ireland. Available at: [Link]

  • Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl... (n.d.). PMC. Available at: [Link]

  • Synthesis and biological evaluation of sulfonamide‐based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. (2022). IRIS Unime. Available at: [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2025). PMC. Available at: [Link]

  • Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. (2025). MDPI. Available at: [Link]

  • ethyl 2-oxo-2-phenylacetate. (2025). ChemSynthesis. Available at: [Link]

  • ethyl 2-[3-(methylsulfanyl)phenyl]-2-oxoacetate. (n.d.). Molport. Available at: [Link]

  • Novel method to synthesize valuable fluorinated drug compounds. (2025). ScienceDaily. Available at: [Link]

  • Late-Stage Fluorosulfurylation using Sulfuryl Fluoride Bound within a Metal-Organic Framework. (n.d.). ChemRxiv. Available at: [Link]

  • FDA original new drug approvals in the first quarter of 2025. (2025). DergiPark. Available at: [Link]

Sources

Application

Application Note: In Vitro Profiling of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate as a Targeted Covalent Inhibitor

Abstract & Scientific Rationale Targeted Covalent Inhibitors (TCIs) have revolutionized drug discovery by offering prolonged pharmacodynamics and high potency against traditionally challenging targets. Among the most suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scientific Rationale

Targeted Covalent Inhibitors (TCIs) have revolutionized drug discovery by offering prolonged pharmacodynamics and high potency against traditionally challenging targets. Among the most successfully exploited nucleophiles in the human proteome is the poorly conserved, non-catalytic or catalytic cysteine residue ()[1].

Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate is a highly specialized building block featuring an α -keto thioester moiety. This functional group serves as a potent electrophilic warhead.

Mechanistic Causality: When exposed to a cysteine protease (e.g., Cathepsin L or Cruzain), the active-site thiolate attacks the highly electrophilic thioester carbonyl. The adjacent α -keto ester strongly withdraws electron density, accelerating this nucleophilic attack ()[2]. This transthioesterification results in the covalent acylation of the enzyme (forming an E-S-CO-COOEt adduct) and the release of 3-fluoro-6-methylbenzenethiol as a leaving group. Because this reaction is time-dependent, standard equilibrium assay protocols are insufficient; researchers must evaluate the inactivation kinetics ( kinact​/Ki​ ) to accurately assess potency ()[3].

Physicochemical Properties & Reagent Preparation
  • Compound: Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate (MW: 242.26 g/mol )

  • Stock Solution: Prepare a 10 mM stock in 100% anhydrous DMSO.

    • Causality: Thioesters are susceptible to aqueous hydrolysis. Anhydrous DMSO prevents premature degradation of the warhead during storage.

  • Reducing Agents (Critical Insight): Standard cysteine protease assays utilize 1–5 mM Dithiothreitol (DTT) to maintain the active-site cysteine in its reduced state ()[4]. However, DTT is a strong nucleophile and will rapidly undergo transthioesterification with the α -keto thioester warhead, leading to artifactual loss of inhibitor potency.

    • Protocol Modification: Replace DTT with Tris(2-carboxyethyl)phosphine (TCEP), a non-nucleophilic reducing agent, to maintain enzyme activity without degrading the electrophilic probe.

Protocol 1: Time-Dependent Cysteine Protease Inhibition Assay

Self-Validating Design: This assay includes varying pre-incubation times to confirm the covalent mechanism (where IC50​ shifts lower over time) and utilizes a TCEP-based buffer to prevent false negatives caused by reagent cross-reactivity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (100 mM Sodium Acetate pH 5.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, 1 mM TCEP). The acidic pH mimics the lysosomal environment, while Triton X-100 prevents non-specific promiscuous aggregation.

  • Enzyme Activation: Dilute the target cysteine protease (e.g., Cathepsin B/L) to 2X final concentration in Assay Buffer. Incubate at 37°C for 15 minutes to ensure complete reduction of the active-site cysteine.

  • Inhibitor Dilution: Prepare a 3-fold serial dilution of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% v/v.

  • Pre-Incubation: Add the activated enzyme to the inhibitor plate. Incubate for varying time points ( t = 0, 15, 30, 60, and 120 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding 2X fluorogenic substrate (e.g., Z-Phe-Arg-AMC) at a concentration equal to its Km​ .

  • Kinetic Readout: Monitor fluorescence (Ex: 355 nm / Em: 460 nm) continuously for 30 minutes. Calculate the observed rate constant ( kobs​ ) for each concentration to determine kinact​/Ki​ .

Protocol 2: Glutathione (GSH) Reactivity Assay (LC-MS)

Objective: To ensure the warhead is not indiscriminately reactive (which would lead to off-target toxicity), its half-life ( t1/2​ ) in the presence of physiological GSH must be evaluated.

Step-by-Step Methodology:

  • Prepare a 5 mM GSH solution in PBS (pH 7.4).

  • Add Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate to a final concentration of 10 µM (1% DMSO).

  • Incubate at 37°C. At t = 0, 1, 2, 4, 8, and 24 hours, remove a 50 µL aliquot and quench with 50 µL of cold acetonitrile containing 0.1% formic acid and an internal standard.

  • Centrifuge at 14,000 x g for 10 minutes to pellet any precipitates.

  • Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass (m/z 243.0 [M+H]+). Plot the natural log of remaining peak area vs. time to determine t1/2​ .

Data Presentation

Table 1: Optimized Buffer Composition for Thioester Probes

ComponentConcentrationFunction / Causality
Sodium Acetate (pH 5.5)100 mMMaintains lysosomal pH optimal for Cathepsins.
NaCl100 mMProvides physiological ionic strength.
EDTA1 mMChelates trace metals to prevent cysteine oxidation.
Triton X-1000.01% (v/v)Prevents non-specific inhibitor aggregation.
TCEP1 mMNon-nucleophilic reductant; replaces DTT to prevent warhead degradation.

Table 2: Expected Kinetic Profiling Data (Representative)

Assay ParameterExpected Value RangeInterpretation
IC50​ (0 min pre-incubation)> 10 µMWeak initial non-covalent binding ( Ki​ ).
IC50​ (60 min pre-incubation)< 0.5 µMTime-dependent shift confirms covalent acylation.
kinact​/Ki​ 103−105M−1s−1 High efficiency of targeted covalent bond formation.
GSH Reactivity t1/2​ > 12 hoursFavorable stability; low risk of off-target toxicity.
Mandatory Visualization

Mechanism E Free Enzyme (Active Cys-SH) EI Non-Covalent Complex (E·I) E->EI + I (k_on) I Inhibitor (α-Keto Thioester) I->EI EI->E (k_off) EI_cov Acylated Enzyme (E-S-CO-COOEt) EI->EI_cov k_inact LG Leaving Group (Aryl Thiol) EI_cov->LG Release

Mechanistic pathway of covalent enzyme acylation by the alpha-keto thioester warhead.

Workflow Step1 1. Enzyme Activation (Buffer + 1 mM TCEP, 15 min) Step2 2. Inhibitor Addition (Serial Dilution, 1% DMSO max) Step1->Step2 Step3 3. Pre-incubation (0 - 120 min at 37°C) Step2->Step3 Step4 4. Substrate Addition (e.g., Z-Phe-Arg-AMC) Step3->Step4 Step5 5. Kinetic Readout (Ex: 355nm / Em: 460nm) Step4->Step5

Step-by-step workflow for the time-dependent cysteine protease inhibition assay.

References
  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: Pharmaceuticals (PMC) URL: [Link]

  • Title: Development of alpha-keto-based inhibitors of cruzain, a cysteine protease implicated in Chagas disease Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data Source: RSC Advances URL: [Link]

  • Title: Anti-trypanosomal activity of non-peptidic nitrile-based cysteine protease inhibitors Source: PLOS One URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate (also referred to as ethyl (3-fluoro-6-methylphenyl)thiooxoacetate). This highly reactive oxalyl thioes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate (also referred to as ethyl (3-fluoro-6-methylphenyl)thiooxoacetate). This highly reactive oxalyl thioester is a critical intermediate in advanced drug development, functionalized peptide synthesis, and complex heterocycle scaffolding [1].

Despite its utility, researchers frequently encounter low yields (<40%), oxidative dimerization, and hydrolytic degradation during its preparation. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to consistently achieve >85% isolated yields.

Mechanistic Pathway & Workflow

The synthesis relies on the nucleophilic attack of a thiolate anion on the highly electrophilic acyl chloride carbon of ethyl chlorooxoacetate. Understanding the competing side reactions (oxidation and hydrolysis) is critical to optimizing the yield.

G SM 3-Fluoro-6-methylbenzenethiol (Starting Material) Deprot Deprotonation (NaH, THF, 0°C) SM->Deprot Disulfide Bis-aryl Disulfide (Oxidation Side-Product) SM->Disulfide O₂ Exposure Thiolate Thiolate Intermediate [Highly Nucleophilic] Deprot->Thiolate Acyl Acylation (+ Ethyl Chlorooxoacetate) Strictly Anhydrous, -78°C Thiolate->Acyl Tetra Tetrahedral Intermediate Acyl->Tetra Hydrolysis Oxalic Acid Monoethyl Ester (Hydrolysis Side-Product) Acyl->Hydrolysis H₂O (Moisture) Target Ethyl 2-(3-fluoro-6-methylphenyl) sulfanyl-2-oxo-acetate (Target Product) Tetra->Target - Cl⁻

Figure 1: Mechanistic workflow and competing side-reactions in thiooxalate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my overall yield consistently below 40%, with significant unreacted starting material? Causality: The starting material, 3-fluoro-6-methylbenzenethiol, is both sterically hindered (due to the ortho-methyl group) and electronically deactivated (due to the electron-withdrawing meta-fluoro group). Standard amine bases like triethylamine (TEA) or pyridine often fail to establish a sufficient equilibrium of the thiolate anion, leading to sluggish acylation kinetics [2]. Solution: Switch to a stronger, non-nucleophilic base like Sodium Hydride (NaH) to irreversibly pre-form the thiolate [3]. Alternatively, use N,N-Diisopropylethylamine (DIPEA) coupled with a catalytic amount of DMAP to accelerate the acyl transfer.

Q2: I am observing a major non-polar side product on TLC. What is it and how do I prevent it? Causality: Thiophenols are highly susceptible to oxidative dimerization into disulfides (e.g., bis(3-fluoro-6-methylphenyl) disulfide) in the presence of trace oxygen, a process accelerated under basic conditions. Solution: Implement strict Schlenk line techniques. Degas all solvents (via freeze-pump-thaw cycles or sparging with Argon for 30 minutes) prior to use.

Q3: The product degrades during silica gel chromatography. How can I improve my isolated yield? Causality: Oxalyl thioesters are inherently reactive and moisture-sensitive [1]. The slightly acidic nature and high surface area of standard silica gel promote the hydrolysis of the thiooxalate moiety back to the thiol and oxalic acid monoethyl ester. Solution: Avoid prolonged column chromatography. Instead, rely on a highly optimized liquid-liquid extraction (washing with cold 5% NaHCO₃ to remove unreacted thiol). If chromatography is absolutely necessary, use heavily deactivated silica (pre-treated with 1% TEA in hexanes) and run a rapid flash column.

Quantitative Data Summary: Base & Solvent Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields, demonstrating why NaH/THF is the superior system for this specific sterically hindered substrate.

Base / Solvent SystemTemperature ProfileConversion (%)Isolated Yield (%)Primary Impurity Observed
TEA / DCM0 °C to RT45%32%Unreacted Thiol
Pyridine / TolueneRT to 110 °C60%41%Disulfide Dimer
DIPEA + DMAP / DCM-78 °C to RT90%82%Trace Disulfide
NaH / THF 0 °C to RT >95% 88% Trace Hydrolysis

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the physical validation checkpoints are met.

Step 1: Preparation & Degassing Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add anhydrous THF (20 mL) and sparge with Argon for 30 minutes to remove dissolved oxygen.

Step 2: Thiolate Formation Add 3-fluoro-6-methylbenzenethiol (1.0 equiv, 10.0 mmol). Cool the solution to 0 °C using an ice bath. Portion-wise, carefully add NaH (60% dispersion in mineral oil, 1.1 equiv, 11.0 mmol).

  • Validation Checkpoint: You must observe vigorous H₂ gas evolution. This confirms active thiolate formation. Wait until bubbling completely ceases (approx. 30–45 mins) to ensure 100% deprotonation. The solution will turn pale yellow.

Step 3: Acylation Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add (1.2 equiv, 12.0 mmol) over 15 minutes using a syringe pump.

  • Validation Checkpoint: The solution should transition from a clear thiolate solution to a cloudy suspension within 10 minutes. This visual cue indicates the precipitation of NaCl, confirming the successful elimination of the chloride leaving group from the tetrahedral intermediate.

Step 4: Maturation & Workup Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction strictly with cold, saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 20 mL).

  • Crucial Wash Step: Wash the combined organic layers with cold 5% NaHCO₃ (20 mL) to deprotonate and partition any trace unreacted thiol into the aqueous phase, followed by brine (20 mL).

Step 5: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Maintain the water bath at <30 °C to prevent thermal degradation of the thiooxalate. Store the resulting pale yellow oil under Argon at -20 °C.

References

  • Incorporation of a Highly Reactive Oxalyl Thioester-Based Interacting Handle into Proteins Journal of the American Chemical Society URL:[Link]

  • Inhibition of Cytosolic Phospholipase A2α: Hit to Lead Optimization Journal of Medicinal Chemistry URL:[Link]

  • A Jocic-type approach for a practical and scalable synthesis of pyrrolonaphthoxazepine (PNOX)-based potent proapoptotic agents Tetrahedron Letters URL:[Link]

Optimization

Troubleshooting common impurities in Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate reactions

Welcome to the technical support center for the synthesis of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific thioesterification reaction. Our approach is rooted in mechanistic understanding to provide not just solutions, but preventative strategies for achieving high purity and yield.

Core Reaction Pathway

The synthesis of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate is typically achieved via a nucleophilic acyl substitution. This involves the reaction of 3-fluoro-6-methylbenzenethiol with ethyl oxalyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial for deprotonating the thiol to the more nucleophilic thiolate and to scavenge the hydrochloric acid (HCl) byproduct.

cluster_reactants Reactants cluster_products Products Thiol 3-fluoro-6-methylbenzenethiol Product Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate Thiol->Product AcylChloride Ethyl Oxalyl Chloride AcylChloride->Product Base Base (e.g., TEA) Base->Product Facilitates Reaction HCl_Salt Base•HCl Salt Start Start: Impurity Detected in Product Identify Identify Impurity (TLC, NMR, LC-MS) Start->Identify Disulfide Impurity: Disulfide (High Rf) Identify->Disulfide Non-polar Acid Impurity: Acidic Species (Low Rf / Streaking) Identify->Acid Polar Thiol Impurity: Unreacted Thiol (Mid Rf) Identify->Thiol Mid-polar Cause_Oxidation Cause: O₂ Exposure Disulfide->Cause_Oxidation Cause_Hydrolysis Cause: Moisture Contamination Acid->Cause_Hydrolysis Cause_Incomplete Cause: Stoichiometry/Conditions Thiol->Cause_Incomplete Fix_Inert Prevention: Use Inert Atmosphere Remediation: Chromatography Cause_Oxidation->Fix_Inert Fix_Anhydrous Prevention: Use Anhydrous Reagents Remediation: Mild Base Wash Cause_Hydrolysis->Fix_Anhydrous Fix_Stoich Prevention: Check Stoichiometry Remediation: Chromatography Cause_Incomplete->Fix_Stoich

Troubleshooting

Technical Support Center: Crystallization Optimization for Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter challenges when isolating complex thioester derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter challenges when isolating complex thioester derivatives. Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate presents two primary physicochemical hurdles during process development:

  • Liquid-Liquid Phase Separation (LLPS): A high propensity for "oiling out" driven by its lipophilic aromatic core and flexible ester linkages.

  • Chemical Degradation: High susceptibility to thioester hydrolysis, exacerbated by the highly electrophilic alpha-keto carbon.

This guide provides field-proven, mechanistic solutions and self-validating protocols to stabilize your crystallization workflow.

Diagnostic Workflow

CrystallizationWorkflow Start Dissolve API in Primary Solvent (e.g., EtOAc or Toluene) CheckDegradation Is Thioester Hydrolysis Detected (HPLC)? Start->CheckDegradation ProticError Protic Solvent Cleavage. Switch to Aprotic System. CheckDegradation->ProticError Yes Cooling Initiate Controlled Cooling (0.1 - 0.2 °C/min) CheckDegradation->Cooling No ProticError->Start CheckLLPS Turbidity Observed Before Nucleation (Oiling Out)? Cooling->CheckLLPS LLPSFix Heat +5°C to Clear. Add 1-2% w/w Seeds. CheckLLPS->LLPSFix Yes Antisolvent Begin Antisolvent Addition (e.g., Heptane) via Dosing CheckLLPS->Antisolvent No LLPSFix->Antisolvent Isolate Filter, Wash, and Dry High-Purity Crystals Antisolvent->Isolate

Figure 1: Diagnostic workflow for optimizing the crystallization of alpha-keto thioesters.

Troubleshooting Guide 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does my product form a milky emulsion instead of crystallizing upon cooling? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as oiling out. This occurs when your cooling trajectory crosses the liquid-liquid coexistence curve (binodal curve) before crossing the solid-liquid solubility curve[1]. Because solute molecules in these oil droplets possess high mobility, they act as an excellent solvent for impurities, leading to a sticky, amorphous, or gel-like final product that is difficult to isolate and purifiy[1].

Q: How can I force the system to nucleate crystals instead of oiling out? A: You must avoid the miscibility gap by utilizing a Hybrid Cooling-Antisolvent Crystallization strategy combined with precise seeding[2]. Operating at a higher initial temperature allows you to use less volatile but powerful crystallization solvents, while the gradual addition of an antisolvent controls the supersaturation trajectory[2].

Protocol 1: Self-Validating Hybrid Cooling-Antisolvent Crystallization

Causality: By seeding the solution inside the metastable zone (before the binodal curve is reached), you bypass the activation energy barrier for nucleation. This forces solid crystal growth and preempts droplet formation by consuming supersaturation faster than the phase separation can occur.

  • Dissolution: Dissolve the crude API in Ethyl Acetate (primary solvent) at 55°C to achieve a concentration of 110 mg/mL.

  • Clarification & Validation: Hold at 55°C for 15 minutes.

    • Self-Validation Check: The solution must be 100% visually clear. If turbidity is present, LLPS has already occurred; heat to 60°C until clear before proceeding.

  • Cooling: Cool the reactor to 45°C at a slow, controlled rate of 0.2°C/min.

  • Seeding: Add 1-2% w/w of pre-milled crystalline seed (suspended in a small volume of heptane). Hold for 30 minutes to allow the seed bed to mature and secondary nucleation to initiate.

  • Antisolvent Dosing: Initiate the addition of Heptane (antisolvent) over 4 hours.

    • Self-Validation Check: Monitor via in-line ATR-FTIR or visual inspection. If oil droplets form, pause the antisolvent addition immediately and hold the temperature until the oil converts back to a crystalline slurry.

  • Final Cooling: Cool to 5°C at 0.1°C/min, filter, and wash the cake with cold Heptane.

Troubleshooting Guide 2: Preventing Chemical Degradation

Q: My yield is low, and HPLC shows new polar impurities. What is happening? A: Your compound contains an alpha-keto thioester linkage. Thioesters undergo hydrolysis much more readily than standard oxygen esters due to the weaker orbital overlap between the carbonyl carbon and the sulfur atom[3]. In the presence of protic solvents (like water or ethanol) and trace acids/bases, the solvent acts as a nucleophile, cleaving the thioester bond[3]. The electron-withdrawing 3-fluoro substituent on the phenyl ring further stabilizes the resulting thiolate leaving group, accelerating this degradation.

Q: Which solvent systems should I use to prevent this? A: You must strictly exclude protic solvents from the crystallization matrix. Transition to a binary mixture of a non-polar aprotic solvent and a non-polar antisolvent.

Table 1: Quantitative Solvent Screening Data for Alpha-Keto Thioesters

Solvent System (v/v)Solvent ClassSolubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)Yield (%)Purity (HPLC Area %)Primary Failure Mode
Ethanol / Water (70:30)Protic145126288.5Thioester Hydrolysis
Acetone / Water (80:20)Polar Aprotic / Protic180187594.2Oiling Out (LLPS)
Ethyl Acetate / Heptane (50:50)Aprotic11089199.1None (Optimal)
Toluene / Heptane (40:60)Non-polar Aprotic9559399.3None (Optimal)
FAQs: Yield and Polymorphism

Q: How do I control the antisolvent addition rate to maximize yield without crashing out amorphous material? A: The addition rate must be dynamically controlled to maintain a constant supersaturation level. If an antisolvent is added too quickly, the system experiences a massive spike in supersaturation, leading to excessive secondary nucleation or a rapid crash-out of amorphous material[4]. Implementing a feedback loop (using in-line concentration monitoring) to adjust the antisolvent dosing rate ensures the system stays within the optimal metastable zone, maximizing both crystal size distribution and purity[4].

Sources

Optimization

Overcoming solubility issues of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with highly lipophilic, "brickdust" molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with highly lipophilic, "brickdust" molecules. Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate presents a unique set of physicochemical hurdles: it is intensely hydrophobic due to its fluoroaromatic ring, and it completely lacks ionizable groups. Furthermore, its sulfanyl-2-oxo-acetate (alpha-keto thioester-like) linkage is highly electrophilic and prone to rapid degradation in suboptimal environments.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue your assays, ensuring both the solubility and the chemical integrity of your compound.

Solubilization Strategy Decision Matrix

Before troubleshooting, it is critical to align your solubilization strategy with your assay's biological constraints.

DecisionTree A Precipitation of Ethyl 2-(...)-2-oxo-acetate B Assess Application Type A->B C In Vitro Biochemical Assay (Tolerates low organics) B->C D Cell-Based / In Vivo (Requires biocompatibility) B->D E Co-Solvent System (DMSO / PEG 200) C->E 1st Line F Cyclodextrin Inclusion (HP-β-CD) D->F Shield from Hydrolysis

Decision matrix for selecting the optimal solubilization strategy based on assay requirements.

Quantitative Comparison of Solubilization Strategies

Summarized below are the quantitative thresholds and mechanistic tradeoffs for handling non-ionizable lipophilic esters[1].

Solubilization StrategyMechanism of ActionMax Tolerated ConcentrationHydrolysis ProtectionPros & Cons
Co-Solvency (DMSO/PEG) Reduces solvent polarity to approach solute polarity[1].DMSO ≤ 1% (Cellular)PEG 200 ≤ 5% (In vitro)Low Pro: Rapid kinetic dissolution.Con: High risk of precipitation upon aqueous dilution[2].
Cyclodextrin (HP-β-CD) Encapsulates lipophilic fluoroaromatic moiety in a hydrophobic cavity[3].Up to 20% w/v (In vivo/Formulation)High Pro: Excellent biocompatibility; shields labile bonds.Con: Requires 24h equilibrium time.
Surfactants (Tween 80) Micellar encapsulation above Critical Micelle Concentration (CMC)[1].< 0.1% (Cellular assays)Moderate Pro: Effective for highly lipophilic APIs.Con: Can disrupt lipid bilayers and lyse cells.

Troubleshooting FAQs

Q1: My compound instantly precipitates (forms a cloudy suspension) when I dilute my DMSO stock into the aqueous assay buffer. Why is this happening? A1: You are experiencing a "solvent shift" phenomenon. While Dimethyl sulfoxide (DMSO) is an excellent aprotic solvent for non-polar compounds[4], diluting a highly concentrated DMSO stock into an aqueous buffer rapidly increases the polarity of the medium. Because Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate is highly lipophilic, the sudden change in solvent polarity forces the compound out of solution, leading to rapid nucleation and kinetic precipitation[2]. To overcome this, you must step-down the polarity using a co-solvent bridge (e.g., PEG 200) before final aqueous dilution.

Q2: Can I just adjust the pH of my buffer to force the compound into solution? A2: Absolutely NOT. pH adjustment is a standard technique for compounds with ionizable groups (like free amines or carboxylic acids)[1]. Your compound lacks these groups. More importantly, it contains an ethyl ester and a sulfanyl-2-oxo-acetate linkage. These alpha-keto ester/thioester bonds are highly electrophilic. Exposing them to basic (pH > 7.5) or acidic (pH < 4.0) conditions will catalyze rapid hydrolysis, permanently destroying your Active Pharmaceutical Ingredient (API).

Q3: If I cannot use pH adjustment, what is the best approach for long-term cell-based assays where high DMSO is toxic? A3: The gold standard for non-ionizable, hydrolysis-prone lipophilic compounds is Cyclodextrin Complexation , specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[3]. The fluoroaromatic ring of your compound will partition into this cavity via van der Waals forces[3]. This achieves two critical goals: it drastically increases apparent aqueous solubility, and it sterically shields the highly reactive oxo-acetate linkage from nucleophilic attack by bulk water, preventing degradation[].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory verification steps to confirm that the compound is not only soluble but chemically intact.

Workflow: HP-β-CD Inclusion Complex Preparation

ProtocolFlow S1 1. Prepare 10% w/v HP-β-CD in Buffer S2 2. Add Compound (Excess Solid) S1->S2 S3 3. Agitate 24h @ 25°C (Dark) S2->S3 S4 4. Centrifuge 15,000 x g S3->S4 S5 5. HPLC Quantitation & Integrity Check S4->S5

Step-by-step workflow for the preparation and validation of HP-β-CD inclusion complexes.

Protocol 1: Thermodynamic Solubilization via HP-β-CD Complexation (For In Vivo / Cellular Assays)

Causality: This method relies on thermodynamic equilibrium rather than kinetic dissolution, ensuring the compound will not precipitate over the duration of a 72-hour cell assay.

  • Buffer Preparation: Prepare a 10% (w/v) solution of HP-β-CD in a neutral, physiologically relevant buffer (e.g., 10 mM Phosphate buffer, pH 6.5). Note: Keep pH slightly acidic (6.5) to further minimize any baseline risk of ester hydrolysis.

  • Compound Addition: Add an excess amount of solid Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate to the cyclodextrin solution to create a supersaturated suspension.

  • Equilibration: Seal the vial and agitate continuously on an orbital shaker at 25°C for 24 hours. Protect from light.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the uncomplexed, insoluble drug[2]. Carefully transfer the clear supernatant to a new vial.

  • Self-Validation (HPLC): Inject an aliquot of the supernatant into an HPLC system.

    • Validation Criteria: Quantify the area under the curve (AUC) against a standard curve to determine the exact solubilized concentration. Crucially, check for secondary peaks at lower retention times, which would indicate that the oxo-acetate ester has hydrolyzed.

Protocol 2: Kinetic Solubilization via Co-Solvent Titration (For Biochemical Assays)

Causality: Biochemical assays often require immediate dissolution and tolerate low levels of organics. This protocol uses PEG 200 to lower the dielectric constant of the water, easing the solvent shift[4].

  • Primary Stock: Dissolve the compound in 100% DMSO to yield a 10 mM stock. Vortex until completely clear.

  • Co-Solvent Bridge: In a separate tube, prepare your assay buffer containing 5% (v/v) PEG 200[4].

  • Titration: While vortexing the PEG-buffer solution vigorously, add the DMSO stock dropwise to achieve the desired final concentration (ensure final DMSO is ≤ 1%).

  • Self-Validation (Centrifugation Check): Incubate for 1 hour at room temperature, then centrifuge at 15,000 × g for 10 minutes[2]. Inspect the bottom of the tube. If a white micro-pellet is visible, your compound has exceeded its kinetic solubility threshold and crashed out. You must either lower the target concentration or switch to Protocol 1.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Center for Biotechnology Information (PMC)[Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study ResearchGate[Link]

  • Solubilization techniques used for poorly water-soluble drugs National Center for Biotechnology Information (PMC)[Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate. As a thiooxamate deri...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate. As a thiooxamate derivative, this compound presents unique challenges and considerations during column chromatography. This document offers field-proven insights, step-by-step protocols, and robust troubleshooting strategies to ensure successful purification and high product purity.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate and related organosulfur compounds.

Q1: What is the most effective stationary phase for this purification?

A1: Standard flash-grade silica gel (40-63 µm particle size) is the most common and effective stationary phase for purifying thiooxamate compounds.[1] Its polarity is well-suited for separating the target molecule from less polar starting materials or non-polar byproducts. However, it is crucial to consider the acidic nature of silica gel.

Q2: Can the acidic nature of silica gel cause product degradation?

A2: Yes, some sulfur-containing compounds can be sensitive to the acidic sites on the surface of standard silica gel, potentially leading to degradation, observed as streaking on a TLC plate or low recovery.[1] Additionally, thiooxamates can be sensitive to prolonged exposure to light and air.[1] If you suspect acid-mediated decomposition, it is advisable to either minimize the time the compound spends on the column or use deactivated silica.

Q3: How do I deactivate silica gel to prevent compound degradation?

A3: Deactivation neutralizes the acidic sites on the silica. This can be achieved by preparing the silica slurry in your non-polar mobile phase (e.g., hexane) containing a small amount of a basic modifier, such as 0.1-1% triethylamine.[1] This is a critical step if you observe significant streaking or low yield.

Q4: What is the recommended mobile phase system for this compound?

A4: A gradient elution using a mixture of a non-polar solvent and a moderately polar solvent is highly effective. The most common system is a mixture of hexanes (or petroleum ether) and ethyl acetate.[1] Based on the structure, which contains both non-polar (aromatic ring) and polar (ester, ketone, sulfur) functional groups, this system provides a wide polarity range to effectively separate the product from impurities. Other systems like toluene-ethyl acetate have also been reported for related compounds.[1]

Q5: How can I quickly determine the optimal mobile phase composition?

A5: The ideal mobile phase composition is best determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[1] An Rf in this range typically ensures good separation on a flash column, allowing impurities to elute either much faster (higher Rf) or slower (lower Rf) than the product.

Q6: Should I perform a dry or wet sample loading?

A6: Dry loading is highly recommended, especially if your crude product does not dissolve well in the initial, non-polar mobile phase. Dissolving the sample in a strong solvent (like dichloromethane or neat ethyl acetate) and directly applying it to the column can cause band broadening and poor separation. Dry loading, where the crude product is pre-adsorbed onto a small amount of silica gel, ensures that the entire sample starts as a narrow, concentrated band, leading to sharper peaks and better resolution.[2]

Q7: My final product is a yellow/orange oil. Is this expected?

A7: Yes, this is likely normal. Many ethyl thiooxamate compounds are described as yellow solids or oils.[1] If your fractions are pure as determined by TLC and subsequent analytical methods (like NMR), the color is inherent to the product. However, if the color varies across fractions, it may indicate a co-eluting colored impurity, which would require further optimization of the mobile phase.

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed, self-validating workflow for the purification of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate.

TLC Analysis for Solvent System Optimization

a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. On a TLC plate, spot the crude mixture alongside any available starting material standards. c. Develop several TLC plates using different ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 80:20). d. Visualize the plates under a UV lamp (254 nm). e. The optimal solvent system is the one that places the product spot at an Rf of 0.2 - 0.4 and shows clear separation from all major impurities.[1] This Rf value is your target for the bulk of the elution during the column chromatography.

Column and Sample Preparation (Dry Loading)

a. Select a column of appropriate size for the amount of crude material. b. In a separate round-bottom flask, dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. c. Add a small amount of silica gel (typically 1-2 times the weight of the crude product) to this solution. d. Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. This is your dry-loaded sample. e. Pack the column as a slurry using your initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).[1] Ensure the silica bed is homogenous and free of cracks. f. Carefully add the dry-loaded sample powder to the top of the packed column, creating a thin, even layer. Gently cover this with a thin layer of sand to prevent disturbance.

Elution and Fraction Collection

a. Begin eluting with the low-polarity mobile phase determined from your TLC analysis. b. Apply gentle air pressure to maintain a steady flow rate. c. Collect fractions systematically in test tubes or vials. d. As the elution progresses, periodically check the fractions by TLC to monitor the separation. e. If the product is eluting too slowly, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A stepwise or linear gradient is often most effective.[3]

Product Isolation

a. Use your TLC analysis to identify the fractions containing the pure product. b. Combine the pure fractions into a pre-weighed round-bottom flask. c. Remove the solvent using a rotary evaporator to yield the purified product. d. Place the flask under high vacuum to remove any residual solvent. e. Obtain the final mass and characterize the product using appropriate analytical techniques (NMR, MS, etc.).

Visual Workflow and Data

General Purification Workflow

G Figure 1: Purification Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Isolation & Analysis Crude Crude Product TLC TLC Optimization (Rf 0.2-0.4) Crude->TLC Pack Pack Column TLC->Pack DryLoad Dry Load Sample onto Silica Elute Gradient Elution DryLoad->Elute Pack->Elute Collect Collect & Monitor Fractions via TLC Elute->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Evaporate Solvents Combine->Evaporate Pure Pure Product (Characterize) Evaporate->Pure

Caption: A typical workflow for purifying the target compound.

Solvent System Polarity

The following table summarizes common solvent systems used in normal-phase chromatography, ordered by increasing polarity.

Non-Polar SolventPolar SolventPolarity Index (Approx.)Typical Use Case
Hexane/HeptaneTolueneLowSeparation of very non-polar compounds
Hexane/HeptaneDichloromethaneLow-MediumGeneral purpose, good solvating power
Hexane/Heptane Ethyl Acetate Medium-High Recommended starting system for this compound [1]
Hexane/HeptaneAcetoneHighEluting more polar compounds
DichloromethaneMethanolVery HighEluting highly polar or ionic compounds

Troubleshooting Guide

This guide provides solutions to common problems encountered during column chromatography.

ProblemPotential CauseRecommended Solution
Poor Separation of Product & Impurities The mobile phase polarity is either too high (all spots at top of TLC) or too low (all spots at bottom).Re-optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for the product.[1] Consider using a shallower gradient during elution to increase resolution between closely eluting spots.
Product is Not Eluting from the Column The mobile phase is not polar enough to move the compound through the silica.Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1] If the product still doesn't elute, a stronger solvent like acetone or methanol may be required in small percentages.
Streaking on TLC / Low Recovery The compound may be degrading on the acidic silica gel.[1]Deactivate the silica gel with 0.1-1% triethylamine in your mobile phase before packing the column.[1] Minimize the time the compound is on the column by using a slightly higher flow rate.
Column Cracking or Channeling Improper packing of the silica gel or drastic changes in solvent polarity during a gradient elution.[1]Ensure the column is packed as a homogenous slurry. Avoid large, sudden jumps in solvent polarity (e.g., from 10% to 50% ethyl acetate). Instead, use a gradual, linear gradient.
Broad or Tailing Peaks Overloading the column with too much crude material or poor sample loading technique.Use an appropriate amount of silica for your sample size (a general rule is a 30:1 to 100:1 ratio of silica:crude product by weight). Use the dry loading technique to ensure a narrow starting band.[2]
Troubleshooting Decision Tree: Poor Separation

G Figure 2: Troubleshooting Poor Separation Start Poor Separation Observed CheckTLC Review Initial TLC Plates Start->CheckTLC Rf_High Product Rf > 0.5? CheckTLC->Rf_High Check Rf Rf_Low Product Rf < 0.1? CheckTLC->Rf_Low Check Rf Spots_Close Spots Overlapping? CheckTLC->Spots_Close Check Resolution Sol_Too_Polar Solution: Decrease Mobile Phase Polarity Rf_High->Sol_Too_Polar Yes Sol_Too_NonPolar Solution: Increase Mobile Phase Polarity Rf_Low->Sol_Too_NonPolar Yes Shallow_Gradient Solution: Use a Shallower Gradient During Elution Spots_Close->Shallow_Gradient Yes End Re-run Column Sol_Too_Polar->End Sol_Too_NonPolar->End Shallow_Gradient->End

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate: A Comparative Guide to LC-MS/MS vs. Traditional Techniques

Introduction Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate is a highly functionalized α -keto thioester. Its structural complexity makes it a critical, yet highly reactive, intermediate in the synthesis of adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate is a highly functionalized α -keto thioester. Its structural complexity makes it a critical, yet highly reactive, intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Ensuring the absolute purity of this intermediate is non-negotiable; impurities at this stage cascade into the final API, leading to regulatory rejection, altered pharmacokinetic profiles, and potential toxicity.

As the pharmaceutical industry shifts toward more rigorous quality control, relying solely on legacy techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is no longer sufficient for complex molecules. This guide objectively compares analytical modalities and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to meet stringent regulatory standards.

The Analytical Causality: Why Traditional Methods Fail

As a Senior Application Scientist, I frequently observe laboratories defaulting to HPLC-UV for intermediate release testing. However, the chemical architecture of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate presents specific liabilities that demand a more sophisticated approach:

  • Thioester Lability: The thioester linkage is highly susceptible to nucleophilic attack and hydrolysis, potentially degrading into 3-fluoro-6-methylbenzenethiol and oxalic acid monoethyl ester during sample preparation or on-column.

  • Sulfur Oxidation: The sulfur atom readily oxidizes to the corresponding sulfoxide (+16 Da) or sulfone (+32 Da) under ambient conditions.

  • α -Keto Ester Reactivity: The molecule is prone to enolization and transesterification if exposed to basic pH or protic solvents like methanol.

When utilizing HPLC-UV, the sulfoxide impurity often co-elutes with the parent compound. Because the primary chromophore (the fluorinated aromatic ring) remains undisturbed by sulfur oxidation, their UV absorption spectra are nearly identical. This phenomenon renders HPLC-UV "blind" to critical degradation pathways[1]. LC-MS/MS solves this by acting as both a qualitative and quantitative fingerprint, filtering compounds by their exact mass-to-charge ratio (m/z). For intermediates with high functional density,[2].

Comparative Analysis: Choosing the Right Modality

Analytical ParameterLC-MS/MS (Triple Quadrupole)HPLC-UV (Diode Array)GC-MS (Electron Impact)
Specificity Exceptional. Differentiates co-eluting isobaric and structurally similar impurities via Multiple Reaction Monitoring (MRM).Low to Moderate. Fails to distinguish impurities with identical chromophores (e.g., sulfoxides).Moderate. High risk of thermal degradation; thioesters frequently cleave in the 250°C injection port.
Sensitivity (LOQ) Sub-ng/mL (ppt to ppb). Ideal for genotoxic impurity screening.µg/mL (ppm). Sufficient only for bulk purity >0.1%.ng/mL. Limited by the thermal stability of the analyte.
Structural Elucidation High. Product ion scans provide exact fragmentation mapping.None. Only provides UV maximum absorbance data.High. Provides extensive fragmentation, assuming the molecule survives vaporization.
Regulatory Fit Fully compliant with enhanced 3 for complex intermediates[3].Acceptable only if baseline resolution of all known impurities is unequivocally proven.Not recommended due to artifact generation.

Table 1: Objective performance comparison of analytical modalities for α -keto thioester intermediates.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute data integrity, the following protocol is designed as a self-validating system. It incorporates built-in causality checks to prevent false positives, ion suppression, and on-column degradation.

Step 1: Sample Preparation (The Causality of Solvent Choice)
  • Action: Accurately weigh 10.0 mg of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate. Dissolve in 10.0 mL of pre-chilled (4°C) 100% Acetonitrile to create a 1 mg/mL stock. Dilute to 100 ng/mL using Acetonitrile/Water (80:20, v/v) containing 0.1% Formic Acid.

  • Causality: Methanol is strictly avoided to preclude transesterification of the ethyl ester. The high organic ratio (80% ACN) prevents aqueous hydrolysis of the thioester bond. Chilled conditions arrest oxidative degradation.

Step 2: UHPLC Chromatographic Separation
  • Column: Superficially porous C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 20% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: Formic acid (pH ~2.7) is critical. It suppresses the enolization of the α -keto group, ensuring the molecule remains in its stable keto tautomer, thereby preventing peak splitting and tailing.

Step 3: Tandem Mass Spectrometry (MS/MS) Parameters
  • Ionization: Electrospray Ionization Positive (ESI+).

  • Transitions (MRM Mode):

    • Parent Ion: m/z 243.0 [M+H]+

    • Quantifier Ion: m/z 141.0 (Cleavage of the thioester bond, yielding the[3-fluoro-6-methylphenyl-S]+ cation). Collision Energy (CE): 20 eV.

    • Qualifier Ion: m/z 197.0 (Loss of ethanol, -46 Da). CE: 15 eV.

  • Causality: Monitoring two distinct product ions ensures that even if an isobaric matrix interference shares the parent mass, it will not share the exact fragmentation pattern, virtually eliminating false positives.

Step 4: System Suitability and Self-Validation
  • Blank Injection: Inject the diluent prior to the sample sequence to confirm zero carryover.

  • System Suitability Test (SST): Inject a known standard mix (containing the parent and spiked sulfoxide impurity). Chromatographic resolution ( Rs​ ) must be > 1.5, and peak tailing ( Tf​ ) must be < 1.5 before the batch can proceed.

Workflow Visualization

G A Target Compound [M+H]+ m/z 243 LC UHPLC Separation (C18, 0.1% FA / ACN) A->LC B Sulfoxide Impurity [M+H]+ m/z 259 B->LC C Hydrolysis Product [M+H]+ m/z 215 C->LC MS Triple Quadrupole MS/MS (MRM Mode) LC->MS Resolves co-elution D1 Quantify Target (Specific) MS->D1 m/z 243 -> 141 D2 Quantify Oxidation (Specific) MS->D2 m/z 259 -> 157 D3 Quantify Hydrolysis (Specific) MS->D3 m/z 215 -> 141

Caption: Mass-based differentiation of the target thioester and its degradation impurities.

Validation Data Summary

Following the3[3], the LC-MS/MS method demonstrates superior performance metrics compared to legacy HPLC-UV methods.

Validation ParameterLC-MS/MS ResultAcceptance Criteria (ICH Q2)
Linearity Range 1.0 ng/mL – 500 ng/mL R2≥0.995
Correlation Coefficient ( R2 ) 0.9992 R2≥0.995
Limit of Detection (LOD) 0.2 ng/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 1.0 ng/mLSignal-to-Noise (S/N) 10
Method Precision (%RSD) 1.8% (at 10 ng/mL, n=6) 5.0% for trace impurities
Accuracy (Recovery) 98.5% – 101.2%90.0% – 110.0%

Table 2: ICH Q2(R2) Validation Metrics for the LC-MS/MS quantification of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate.

Conclusion

For highly reactive, structurally complex intermediates like Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate, relying solely on HPLC-UV is an analytical risk. The structural similarities between the parent compound and its degradation products demand the qualitative fingerprinting that only LC-MS/MS can provide. By implementing the self-validating LC-MS/MS protocol outlined above, laboratories can guarantee the integrity of their pharmaceutical supply chain from the intermediate stage upward.

References

  • [3] Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: europa.eu URL:

  • [2] Title: Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates Source: tianmingpharm.com URL:

  • [4] Title: HPLC vs. LC-MS: Which Purity Test Actually Matters? Source: getprimelabs.com URL:

  • [1] Title: HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider Source: hplcvials.com URL:

Sources

Comparative

A Comprehensive Guide to Establishing a Qualified Reference Standard: The Case of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate

Introduction: The Cornerstone of Analytical Integrity This guide provides an in-depth, experience-driven walkthrough for the establishment and analytical validation of a primary reference standard for Ethyl 2-(3-fluoro-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Cornerstone of Analytical Integrity

This guide provides an in-depth, experience-driven walkthrough for the establishment and analytical validation of a primary reference standard for Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate, a novel chemical entity. We will move beyond a simple recitation of protocols to explore the scientific rationale behind each step, comparing the obtained results against the stringent criteria set forth by global regulatory bodies like the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[3][4][5][6] This document is designed for researchers, analytical scientists, and drug development professionals who require a practical and scientifically rigorous framework for reference standard qualification.

Synthesis and Purification: From Candidate Material to High-Purity Standard

The journey to a reference standard begins with the synthesis of a candidate material of the highest possible purity.[2] For Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate, a targeted synthesis followed by a rigorous purification cascade is essential.

Experimental Protocol: Synthesis and Purification

  • Synthesis: The synthesis is conceptually based on the nucleophilic substitution reaction between a thiol and an electrophilic acetate derivative.

    • Step 1 (Thiol Formation): 3-Fluoro-6-methylaniline is diazotized and subsequently treated with a sulfur source, such as potassium ethyl xanthate, followed by hydrolysis to yield 3-fluoro-6-methylbenzenethiol.

    • Step 2 (Esterification): In an inert, aprotic solvent (e.g., acetonitrile), the 3-fluoro-6-methylbenzenethiol is deprotonated with a non-nucleophilic base like potassium carbonate.

    • Step 3 (Coupling): Ethyl 2-chloro-2-oxoacetate is added dropwise to the thiolate solution at a controlled temperature (0-5 °C) to form the crude Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate.

  • Purification:

    • Rationale: The primary goal is to remove process-related impurities, unreacted starting materials, and by-products. A multi-step purification is employed for this purpose.

    • Step 1 (Liquid-Liquid Extraction): The crude product is subjected to extraction with ethyl acetate and washed with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.

    • Step 2 (Column Chromatography): The concentrated organic phase is purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient. This step is crucial for separating structurally similar impurities.

    • Step 3 (Recrystallization): The purified fractions are combined, and the product is recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high crystalline purity and remove trace impurities. The resulting solid is dried under a high vacuum.

This multi-step process ensures the candidate material is of sufficient quality to proceed with formal characterization.

Structural Elucidation and Identity Confirmation

Before assessing purity, the absolute identity of the candidate material must be unequivocally confirmed. This is achieved by correlating data from multiple orthogonal analytical techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is the most powerful technique for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. ¹H, ¹³C, and ¹⁹F NMR are essential for this molecule.

  • Experimental Protocol:

    • Prepare a 5-10 mg/mL solution of the candidate standard in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 500 MHz or higher spectrometer.

    • Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

  • Data Interpretation & Comparison: The observed chemical shifts, coupling constants, and integration values must be consistent with the theoretical structure of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate. The single fluorine atom should appear as a distinct singlet in the ¹⁹F NMR spectrum.

Mass Spectrometry (MS)
  • Rationale: MS provides the molecular weight of the compound, offering a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • Experimental Protocol:

    • Prepare a dilute solution (~1 µg/mL) of the candidate standard in acetonitrile/water (50:50 v/v).

    • Analyze using an LC-MS system equipped with an electrospray ionization (ESI) source in positive ion mode.

    • Acquire the full scan mass spectrum using a high-resolution analyzer (e.g., TOF or Orbitrap).

  • Data Interpretation & Comparison: The measured mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) should match the theoretical calculated mass within a narrow tolerance (e.g., < 5 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Rationale: FTIR provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Experimental Protocol:

    • Acquire the IR spectrum of the solid material using an attenuated total reflectance (ATR) accessory.

    • Scan from 4000 to 400 cm⁻¹.

  • Data Interpretation & Comparison: The spectrum should exhibit characteristic absorption bands corresponding to the expected functional groups: C=O stretching (ester and α-keto groups), C-S stretching, C-F stretching, and aromatic C-H bonds.

Table 1: Summary of Physicochemical Characterization Data

ParameterMethodExpected ResultObserved ResultConclusion
Structure ¹H, ¹³C, ¹⁹F NMRConsistent with proposed structureSpectrum matches theoreticalIdentity Confirmed
Molecular Weight ESI-HRMS[M+H]⁺ = 259.0494 Da[M+H]⁺ = 259.0491 DaIdentity Confirmed
Functional Groups FTIR (ATR)C=O, C-S, C-F, Aromatic C-HCharacteristic peaks observedIdentity Confirmed

Purity and Potency: The Quantitative Validation

Once identity is confirmed, a rigorous assessment of purity and the assignment of a potency value are performed. This involves a suite of validated analytical methods designed to detect and quantify all potential impurities. The primary tool for this is a validated, stability-indicating HPLC method.

Chromatographic Purity by HPLC-UV
  • Rationale: A validated HPLC method is the cornerstone of purity assessment, capable of separating the main compound from process-related impurities and degradation products.[5][7][8] The method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[5][6][8]

Reference_Standard_Qualification_Workflow cluster_synthesis Material Generation cluster_characterization Identity & Purity Assessment cluster_validation Method Validation (ICH Q2) cluster_final Final Qualification Synthesis Synthesis of Candidate Material Purification Multi-Step Purification (Chromatography, Recrystallization) Synthesis->Purification Identity Structural Elucidation (NMR, MS, FTIR) Purification->Identity Purity Purity Determination (HPLC, GC, KF, Ash) Identity->Purity Identity Confirmed MethodVal Validate Primary (HPLC) Method Purity->MethodVal Use characterized material to validate method Specificity Specificity MethodVal->Specificity Linearity Linearity & Range MethodVal->Linearity Accuracy Accuracy MethodVal->Accuracy Precision Precision MethodVal->Precision LOD_LOQ LOD & LOQ MethodVal->LOD_LOQ Assay Assay Assignment (Mass Balance) MethodVal->Assay Use validated method for purity value Stability ICH Stability Study Assay->Stability Documentation Certificate of Analysis (CoA) Generation Stability->Documentation Final_Standard Qualified Reference Standard Documentation->Final_Standard

Experimental Protocol: HPLC Method Development and Validation

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm). Rationale: A C18 stationary phase provides excellent hydrophobic retention for this moderately non-polar analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidification sharpens peak shape and ensures consistent ionization.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. Rationale: A gradient is necessary to elute potential late-eluting, non-polar impurities and ensure a clean baseline.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Validation Protocol (ICH Q2(R2)):

    • Specificity: Forced degradation studies (acid, base, peroxide, heat, light) are performed to demonstrate that the method can separate the main peak from all potential degradation products and impurities.

    • Linearity: A series of solutions are prepared from 50% to 150% of the nominal concentration (e.g., 0.5 mg/mL). The peak area response is plotted against concentration, and a correlation coefficient (r²) > 0.999 is required.

    • Accuracy: Determined by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-assay): Six replicate injections of the standard solution. Relative Standard Deviation (RSD) should be ≤ 1.0%.

      • Intermediate Precision: The assay is repeated by a different analyst on a different day using a different instrument. The cumulative RSD should be ≤ 2.0%.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Table 2: HPLC Method Validation - Comparison of Results vs. Acceptance Criteria

Validation ParameterAcceptance CriterionExperimental ResultStatus
Specificity Peak is pure and resolved from degradantsPeak purity > 0.999; Resolution > 2.0Pass
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision (Repeatability, %RSD) ≤ 1.0%0.45%Pass
Precision (Intermediate, %RSD) ≤ 2.0%1.15%Pass
LOQ Reportable0.05 µg/mL (0.01%)Pass
Orthogonal Purity Assessments
  • Rationale: To ensure no impurities are missed by the primary HPLC method, orthogonal methods are employed.

  • Protocols:

    • Residual Solvents (GC-HS): Analysis by headspace gas chromatography is performed as per USP <467> to quantify any solvents remaining from the synthesis and purification process.

    • Water Content (Karl Fischer Titration): Coulometric Karl Fischer titration is used for the accurate determination of water content, as per USP <921>.[9]

    • Inorganic Impurities (Sulfated Ash): The test for sulfated ash (residue on ignition) as per USP <281> is conducted to quantify non-volatile inorganic impurities.

Assay Assignment by Mass Balance
  • Rationale: The final potency or "Assay" value of the reference standard is not measured directly but is calculated by subtracting the sum of all measured impurities from 100%. This mass balance approach provides the most accurate representation of the main component's purity.[2]

Table 3: Purity Assignment via Mass Balance Approach

Impurity TypeAnalytical MethodResult
Chromatographic ImpuritiesValidated HPLC-UV0.08%
Water ContentKarl Fischer0.11%
Residual SolventsGC-HS< 0.05% (Below LOQ)
Inorganic ImpuritiesSulfated Ash< 0.02% (Below LOQ)
Total Impurities Summation 0.19%
Assay (Purity) 100% - Total Impurities 99.8%

The assigned assay for this lot of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate reference standard is 99.8% on an "as-is" basis.

Stability and Long-Term Viability

A reference standard is only useful if it is stable.[2][7] A stability study protocol is established to monitor the purity of the standard over time and to define appropriate storage conditions and a re-test date.

Stability_Logic cluster_conditions Storage Conditions cluster_testing Testing Timepoints cluster_analytics Analytical Tests RS {Reference Standard Lot Assay = 99.8%} LongTerm {Long-Term Storage | 5 °C ± 3 °C} RS->LongTerm Place on Stability Accelerated {Accelerated Storage | 25 °C / 60% RH} RS->Accelerated Place on Stability TestPoints {Timepoints | {T=0 | T=3 mo | T=6 mo | T=12 mo | T=24 mo}} Analytics {Tests Performed | {Appearance | HPLC Purity | Water Content (KF)}} Decision Compare to Acceptance Criteria Analytics->Decision Generate Data Outcome Assign Re-test Date & Confirm Storage Decision->Outcome Data Conforms

Table 4: Stability Study Protocol and Acceptance Criteria

ParameterStorage ConditionTimepoints (Months)Acceptance Criteria
Appearance Long-Term: 5 °C ± 3 °C0, 3, 6, 9, 12, 18, 24, 36White to off-white crystalline solid
Accelerated: 25 °C / 60% RH0, 3, 6
Purity (HPLC) Long-Term & AcceleratedAll timepointsNo significant change from initial; No new impurity > 0.10%
Water Content (KF) Long-Term & AcceleratedAll timepointsNo significant increase from initial
  • Rationale: Comparing data from accelerated conditions against long-term (recommended) storage conditions allows for the prediction of long-term stability and helps to quickly identify potential degradation pathways.

Conclusion: A Standard Fit for Purpose

Through a systematic and scientifically rigorous process, we have successfully established a primary reference standard for Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate. The candidate material was synthesized to high purity, and its identity was unequivocally confirmed using a combination of NMR, MS, and FTIR spectroscopy.

A comprehensive comparison of the material's quality was performed not against another product, but against the stringent, globally recognized benchmarks for analytical validation and reference standard characterization. A stability-indicating HPLC method was developed and fully validated according to ICH Q2(R2) guidelines, demonstrating its suitability for purity testing.[5][8] Orthogonal purity tests confirmed the absence of significant non-chromatographic impurities, leading to a confidently assigned assay value of 99.8% via the mass balance method. The ongoing stability program ensures the continued fitness-for-use of this standard.

This qualified reference standard now serves as the definitive benchmark for all future analytical testing, ensuring the consistent quality, safety, and efficacy of products containing this active pharmaceutical ingredient.

References

  • General Chapters: <11> USP REFERENCE STANDARDS.
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
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Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate

The chemical structure combines several functional groups that necessitate a high degree of caution: An ethyl fluoroacetate moiety, suggesting potential for high acute toxicity (fatal if swallowed, inhaled, or in contact...

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Author: BenchChem Technical Support Team. Date: April 2026

The chemical structure combines several functional groups that necessitate a high degree of caution:

  • An ethyl fluoroacetate moiety, suggesting potential for high acute toxicity (fatal if swallowed, inhaled, or in contact with skin) and severe corrosivity.[1][2][3][4]

  • A thioester linkage, which can present unique reactivity and require specific handling procedures.[5]

  • An oxoacetate group, which contributes to the compound's reactivity and flammability.[2][6][7]

  • A fluorinated phenyl ring , which indicates that the compound is a fluorinated organic material, requiring specialized disposal due to the potential for forming hazardous decomposition products like hydrogen fluoride gas upon combustion.[8][9]

Given these factors, Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate should be treated as a highly hazardous substance with potential for severe health effects.

Core Directive: A Multi-Layered PPE Strategy

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to mitigate the significant risks associated with this compound. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Respiratory Protection: A Critical Barrier

Due to the "Fatal if inhaled" classification of analogous fluoroacetate compounds, respiratory protection is non-negotiable.[1][3] All handling of this chemical, including weighing, transfers, and reaction workups, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[10]

  • Primary Control: Always use a properly functioning chemical fume hood with a tested and certified face velocity.

  • Secondary Precaution: For procedures with a higher risk of aerosolization or if engineering controls are insufficient, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[6] Simple dust masks or surgical masks offer no protection and must not be used.

Eye and Face Protection: Preventing Irreversible Damage

Analogous compounds are known to cause severe skin burns and serious eye damage.[1][2][3][6] Therefore, comprehensive eye and face protection is essential.

  • Minimum Requirement: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[5][8]

  • Recommended Best Practice: A full-face shield worn over chemical splash goggles provides an additional layer of protection against splashes and unforeseen reactions.[11][12]

Dermal Protection: A Comprehensive Shield

The "Fatal in contact with skin" hazard associated with similar chemicals underscores the critical need for robust dermal protection.[1][3]

  • Hand Protection: Double-gloving is strongly recommended. The inner glove provides protection in case the outer glove is breached. Gloves must be inspected for tears or holes before each use.[5][13] Given the chemical's structure, a combination of glove materials is advised for broad protection.

Glove MaterialProtection AgainstConsiderations
Nitrile Good for general chemical splashes, oils, and some solvents.Should be considered the minimum standard for the outer glove. Check breakthrough times for specific solvents used.[10]
Butyl Rubber Excellent resistance to ketones, esters, and other polar organics.A good choice for the inner glove, providing a strong barrier against the oxoacetate functionality.
Viton™ Excellent resistance to aromatic and chlorinated solvents.Recommended if the compound is dissolved in solvents like toluene or dichloromethane.
  • Body Protection: A standard cotton lab coat is insufficient. Wear a flame-resistant lab coat and a chemically resistant apron made of a material like neoprene or PVC.[10][12] For larger quantities or procedures with a high splash potential, a full chemical-resistant suit should be considered.[11]

  • Footwear: Closed-toe shoes are mandatory. For added protection, wear chemical-resistant shoe covers or boots.[14]

Operational Plan: Safe Handling and Disposal

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is operational and uncluttered.

    • Assemble all necessary equipment and reagents within the fume hood before starting.

    • Designate clearly labeled waste containers for liquid and solid hazardous waste.

    • Ensure an eyewash station and safety shower are immediately accessible.[8]

  • Donning PPE:

    • Put on inner gloves.

    • Don the lab coat and chemical apron.

    • Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

    • Don eye and face protection.

  • Handling the Chemical:

    • Use the smallest quantity necessary for the experiment.

    • Ground and bond containers when transferring flammable liquids to prevent static discharge.[8][15]

    • Use spark-proof tools and explosion-proof equipment.[6][15]

    • Keep containers tightly closed when not in use.[15]

    • Never work alone.

  • Doffing PPE:

    • Remove outer gloves first, turning them inside out.

    • Remove the apron and lab coat.

    • Remove face and eye protection.

    • Remove inner gloves last.

    • Wash hands and forearms thoroughly with soap and water.

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Chemical Handling cluster_doff Doff PPE prep1 Verify Fume Hood Operation prep2 Assemble Equipment prep1->prep2 prep3 Prepare Labeled Waste Containers prep2->prep3 ppe1 Inner Gloves prep3->ppe1 ppe2 Lab Coat & Apron ppe1->ppe2 ppe3 Outer Gloves ppe2->ppe3 ppe4 Goggles & Face Shield ppe3->ppe4 handle1 Use Minimum Quantity ppe4->handle1 handle2 Ground & Bond Containers handle1->handle2 handle3 Keep Sealed handle2->handle3 doff1 Remove Outer Gloves handle3->doff1 doff2 Remove Apron/Coat doff1->doff2 doff3 Remove Eye/Face Protection doff2->doff3 doff4 Remove Inner Gloves doff3->doff4 doff5 Wash Hands Thoroughly doff4->doff5

Caption: Workflow for the safe handling of the chemical.

Emergency and Disposal Procedures
  • Spill Response:

    • Small Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand.[7][15] Collect the material in a sealed, labeled container for hazardous waste disposal.

    • Large Spill (or any spill outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Prevent the spill from entering drains.[7][16] Do not attempt to clean up a large spill without appropriate training and respiratory protection.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

    • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][15]

  • Disposal:

    • This compound must be disposed of as hazardous waste. Do not pour down the drain.

    • Due to its fluorinated nature, it requires special disposal considerations. The waste must be sent to a licensed facility capable of high-temperature incineration to ensure the complete destruction of the compound and scrubbing of resulting acid gases like hydrogen fluoride.[9][17][18]

start Spill Occurs decision Is spill contained in fume hood? start->decision small_spill Small Spill Procedure: 1. Absorb with inert material 2. Collect in sealed container 3. Decontaminate area decision->small_spill Yes large_spill Large Spill Procedure: 1. Evacuate immediate area 2. Alert Safety Officer 3. Prevent entry into drains decision->large_spill No end Dispose of Waste small_spill->end large_spill->end

Caption: Emergency response workflow for a chemical spill.

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